molecular formula C28H22BrClN4O2S B11086138 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-chlorophenyl)-5-cyano-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide

6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-chlorophenyl)-5-cyano-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11086138
M. Wt: 593.9 g/mol
InChI Key: NHKJFODQOHDBKG-UHFFFAOYSA-N
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Description

6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-4-PHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a multifaceted structure This compound is characterized by the presence of multiple functional groups, including bromophenyl, chlorophenyl, cyano, methyl, phenyl, and carbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-4-PHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-4-PHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to replace specific substituents with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-4-PHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE depends on its interaction with molecular targets within a biological system. The compound’s various functional groups allow it to bind to specific enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-4-PHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE include other dihydropyridine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications.

Uniqueness

What sets 6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-4-PHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE apart is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C28H22BrClN4O2S

Molecular Weight

593.9 g/mol

IUPAC Name

6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-N-(4-chlorophenyl)-5-cyano-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C28H22BrClN4O2S/c1-17-25(27(36)34-22-13-9-20(30)10-14-22)26(18-5-3-2-4-6-18)23(15-31)28(32-17)37-16-24(35)33-21-11-7-19(29)8-12-21/h2-14,26,32H,16H2,1H3,(H,33,35)(H,34,36)

InChI Key

NHKJFODQOHDBKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)Br)C#N)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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